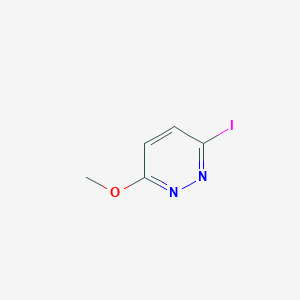

3-Iodo-6-methoxypyridazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-iodo-6-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVFOWOFPFXHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290806 | |

| Record name | 3-iodo-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-35-6 | |

| Record name | 17321-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-iodo-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-6-methoxypyridazine

Introduction: The Strategic Importance of 3-Iodo-6-methoxypyridazine in Drug Discovery

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry. The pyridazine core is a well-recognized "privileged scaffold," appearing in numerous biologically active compounds.[1][2] The strategic placement of a methoxy group at the 6-position and, more critically, an iodine atom at the 3-position, imbues this molecule with significant synthetic versatility. The carbon-iodine bond serves as a versatile handle for a myriad of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of molecular complexity.[3] This capability makes this compound a highly sought-after intermediate for the synthesis of novel pharmaceutical agents targeting a wide range of therapeutic areas, from oncology to neurodegenerative diseases.[2][4]

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols and mechanistic insights. The methodologies are presented to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways dominate the preparation of this compound:

-

Halogen Exchange (Finkelstein-type Reaction): This route typically commences with the more readily accessible 3-chloro-6-methoxypyridazine, where the chloro substituent is displaced by an iodo group.

-

Diazotization-Iodination (Sandmeyer-type Reaction): This classic transformation involves the conversion of a primary aromatic amine, in this case, 3-amino-6-methoxypyridazine, into a diazonium salt, which is subsequently displaced by iodide.

The choice between these routes often depends on the availability of starting materials, desired scale, and safety considerations. The following sections will delve into the technical specifics of each approach.

Route 1: Synthesis via Halogen Exchange

This pathway leverages the Finkelstein reaction, a nucleophilic substitution that involves the exchange of one halogen for another.[5] The reaction is typically driven to completion by the precipitation of the less soluble sodium chloride in a suitable organic solvent. The key precursor for this route is 3-chloro-6-methoxypyridazine.

Workflow for Halogen Exchange Synthesis

References

- 1. jofamericanscience.org [jofamericanscience.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 3-Iodo-6-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-iodo-6-methoxypyridazine (CAS No. 17321-35-6), a pivotal heterocyclic building block in modern organic synthesis. This document details the compound's core chemical and physical properties, provides a validated synthetic pathway, and offers an in-depth exploration of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights contained herein are designed to empower researchers in medicinal chemistry and materials science to effectively utilize this versatile intermediate in the design and synthesis of complex molecular architectures.

Introduction: The Strategic Value of this compound

This compound is a substituted 1,2-diazine featuring a methoxy group at the 6-position and a highly reactive iodine atom at the 3-position. The pyridazine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities. The strategic placement of the iodo-substituent transforms this simple heterocycle into a powerful synthetic intermediate.

The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling facile C-C, C-N, and C-O bond formation under mild conditions. This high reactivity allows for selective transformations, making this compound an ideal precursor for the synthesis of highly functionalized pyridazine derivatives. Its utility is paramount in constructing libraries of novel compounds for high-throughput screening and in the later stages of target-oriented synthesis.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. While a specific, experimentally determined melting point is not widely reported in readily available literature, the key physicochemical and predicted spectroscopic data are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 17321-35-6 | [1][] |

| Molecular Formula | C₅H₅IN₂O | [1][] |

| Molecular Weight | 236.01 g/mol | |

| Appearance | Off-white to pale yellow solid (Predicted) | [3] |

| IUPAC Name | This compound | [] |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on the analysis of closely related analogs, such as 3-iodo-6-methylpyridazine and other substituted pyridazines.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The proton at C4 will be influenced by the adjacent iodine and nitrogen atoms, while the proton at C5 will be influenced by the adjacent methoxy group and nitrogen atom. A singlet corresponding to the three methoxy protons will be observed further upfield.

-

Predicted Shifts (CDCl₃, 400 MHz): δ ~7.5-7.7 (d, 1H), ~7.3-7.5 (d, 1H), ~4.1 (s, 3H).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals. The carbon atom bearing the iodine (C3) is expected to be significantly shifted upfield due to the heavy atom effect. The carbon attached to the methoxy group (C6) will be the most downfield signal.

-

Predicted Shifts (CDCl₃, 100 MHz): δ ~160 (C6), ~150 (C4), ~127 (C5), ~95 (C3), ~55 (OCH₃).

-

-

Mass Spectrometry (EI): The mass spectrum will show a prominent molecular ion peak ([M]⁺) at m/z 236. A significant fragment corresponding to the loss of the iodine atom ([M-I]⁺) at m/z 109 is also expected.

Synthesis and Characterization Workflow

The most logical and efficient synthesis of this compound involves a two-step sequence starting from the readily available precursor, 3-amino-6-methoxypyridazine. This process utilizes a classical Sandmeyer-type diazotization-iodination reaction.[3]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Sandmeyer-Type Reaction

This protocol is adapted from robust, field-proven procedures for the diazotization-iodination of analogous aminopyridazines.[3] The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

3-Amino-6-methoxypyridazine (CAS 7252-84-8)

-

Sulfuric acid (conc.)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazonium Salt Formation: In a flask equipped with a magnetic stirrer, dissolve 3-amino-6-methoxypyridazine (1.0 equiv) in dilute sulfuric acid (prepared by cautiously adding concentrated H₂SO₄ to water). Cool the solution to 0-5 °C using an ice-salt bath.

-

Causality: The primary amine must be protonated to form the corresponding anilinium salt, which then reacts with nitrous acid (formed in situ) to generate the diazonium salt. Low temperatures are critical as diazonium salts are thermally unstable and can decompose prematurely.

-

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Causality: Nitrous acid is generated in situ from NaNO₂ and the strong acid. A slow, dropwise addition prevents a dangerous exotherm and localized concentration buildup, which could lead to uncontrolled decomposition and side reactions.

-

-

Stir the reaction mixture at 0-5 °C for an additional 30-45 minutes to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 equiv) in water. Add this KI solution portion-wise to the cold diazonium salt solution. Effervescence (release of N₂ gas) will be observed.

-

Causality: The iodide ion acts as a nucleophile, attacking the diazonium salt. This leads to the displacement of the dinitrogen group, which is an excellent leaving group due to the high stability of N₂ gas, forming the C-I bond.

-

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to drive the decomposition of any remaining diazonium salt to completion.

-

Work-up and Purification: Cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess iodine (indicated by the disappearance of the brown I₂ color).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Utility: A Cross-Coupling Powerhouse

The synthetic utility of this compound is dominated by its performance in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with high efficiency.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridazine core to a terminal alkyne. This reaction is invaluable for creating rigid, linear extensions to the heterocyclic scaffold, a common strategy in the design of kinase inhibitors and molecular probes.

Caption: General catalytic cycle for the Sonogashira coupling.

Field-Proven Protocol: Sonogashira Coupling of this compound [3]

Materials:

-

This compound (1.0 equiv, 0.3 g, 1.3 mmol)

-

Propargyl alcohol (prop-2-yn-1-ol) (1.3 equiv, 0.1 mL, 1.7 mmol)

-

Triethylamine (Et₃N) (2.8 equiv, 0.5 mL, 3.6 mmol)

-

Copper(I) iodide (CuI) (0.03 equiv, 7 mg, 0.04 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv, 27 mg, 0.04 mmol)

-

Tetrahydrofuran (THF), anhydrous (3 mL)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, anhydrous THF, propargyl alcohol, and triethylamine.

-

Causality: An inert atmosphere is crucial to prevent oxidation of the Pd(0) active catalyst and to avoid the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction promoted by oxygen. Triethylamine acts as both the base and a solvent.

-

-

Catalyst Addition: To the stirred suspension, add copper(I) iodide and then bis(triphenylphosphine)palladium(II) dichloride.

-

Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The Cu(I) co-catalyst reacts with the alkyne to form a copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex.

-

-

Reaction: Stir the suspension at room temperature for 8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to isolate the desired 3-(hydroxyprop-1-ynyl)-6-methoxypyridazine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp²) bonds, enabling the connection of the pyridazine ring to various aryl or heteroaryl moieties. This reaction is a cornerstone of modern drug discovery for synthesizing biaryl structures.

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Generalized Protocol: Suzuki Coupling with this compound

While a specific protocol for the iodo-derivative is not available, the following is a highly effective protocol for the analogous and less reactive 3-chloro-6-methoxypyridazine, which can be adapted with confidence for the iodo-compound, likely with shorter reaction times or lower temperatures.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.15 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.1 equiv)

-

Toluene and Ethanol

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound and the desired arylboronic acid.

-

Add toluene, a small amount of ethanol (to aid solubility), and the aqueous sodium carbonate solution.

-

Causality: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.

-

-

Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 20-30 minutes.

-

Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination

This reaction is a premier method for the synthesis of aryl amines, forming a C-N bond between an aryl halide and a primary or secondary amine. For pyridazine scaffolds, this allows the direct introduction of diverse amine functionalities, which are key pharmacophores for interacting with biological targets.

Generalized Protocol: Buchwald-Hartwig Amination of this compound

This protocol is based on state-of-the-art methods for the amination of challenging heteroaryl halides. The choice of ligand is critical for success.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.5 equiv)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Toluene, anhydrous and degassed

Procedure:

-

Reaction Setup: To an oven-dried, two-necked flask under an inert atmosphere, add Pd(dba)₂, the XPhos ligand, and sodium tert-butoxide.

-

Causality: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex prior to reductive elimination. Bulky, electron-rich phosphine ligands like XPhos are essential to promote both the initial oxidative addition of the aryl halide and the final C-N bond-forming reductive elimination.

-

-

Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes to form the active catalyst.

-

Add the amine, followed by this compound.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) for 6-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Safety and Handling

As a halogenated, heterocyclic organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.[3]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically important and highly versatile building block for chemical synthesis. Its value is derived from the reactive C-I bond on the electron-deficient pyridazine ring, which enables a wide array of high-efficiency cross-coupling reactions under accessible conditions. This guide provides the fundamental physicochemical data, a reliable synthetic protocol, and field-proven methodologies for its application in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings. By understanding the causality behind the experimental choices, researchers can confidently and effectively leverage this compound to accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 3-Iodo-6-methoxypyridazine for Advanced Research Applications

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure is built upon a pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms. This nitrogenous heterocycle is considered a "privileged scaffold" in drug discovery, as it is present in several approved pharmaceutical agents and can act as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and solubility.

The true synthetic value of this molecule lies in the strategic placement of its functional groups. The methoxy group modifies the electronic properties of the ring, while the iodo-substituent at the 3-position serves as a highly versatile synthetic handle. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This capability makes this compound an ideal starting material for building libraries of complex molecules in the quest for new therapeutic agents.

Core Compound Properties

A summary of the fundamental physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 17321-35-6[1] |

| Molecular Formula | C₅H₅IN₂O |

| Molecular Weight | 236.01 g/mol |

| Appearance | Expected to be a solid (e.g., crystalline powder) |

| Solubility | Expected to be soluble in common organic solvents like DCM, Chloroform, Ethyl Acetate, and DMSO |

Strategic Synthesis and Purification

The most logical and efficient synthesis of this compound is a two-step sequence starting from the commercially available 3-chloro-6-methoxypyridazine. The strategy involves the initial conversion of the chloro-group to an amino-group, followed by a Sandmeyer-type diazotization-iodination to yield the final product.

Experimental Protocol 1: Synthesis of 3-Amino-6-methoxypyridazine (Intermediate)

This procedure details the nucleophilic aromatic substitution of the chloro-group with ammonia. This reaction requires elevated temperature and pressure due to the electron-deficient nature of the pyridazine ring, which deactivates it towards substitution.[2]

Materials:

-

3-Chloro-6-methoxypyridazine

-

Aqueous ammonia (e.g., 30%) or a solution of ammonia in a polar solvent like ethanol

-

Pressure-rated reaction vessel (autoclave or heavy-walled pressure tube)

-

Magnetic stir bar and stir plate with heating

Step-by-Step Methodology:

-

Vessel Charging: In a pressure-rated reaction vessel, combine 3-chloro-6-methoxypyridazine (1.0 equivalent) and the ammonia solution. Ensure the vessel is not filled more than two-thirds of its total volume.

-

Sealing and Reaction: Securely seal the vessel. Critical Safety Note: Place the vessel behind a blast shield before heating. Heat the mixture to the target temperature (typically 120-160°C) with vigorous stirring for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by taking aliquots (after cooling completely) and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Crucially, ensure the vessel is fully cooled and the internal pressure has subsided before opening.

-

Isolation: Transfer the reaction mixture to a round-bottom flask. Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental Protocol 2: Synthesis of this compound

This protocol describes the conversion of the amino-intermediate to the final iodo-product via a Sandmeyer-type reaction. The core of this process is the formation of a diazonium salt intermediate, which is then displaced by iodide.

Causality: The reaction must be conducted at low temperatures (0-5 °C) because diazonium salts derived from heteroaromatic amines are often unstable at higher temperatures and can decompose.

Materials:

-

3-Amino-6-methoxypyridazine (1.0 equivalent)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice bath, thermometer

Step-by-Step Methodology:

-

Amine Dissolution: Suspend 3-amino-6-methoxypyridazine in a dilute aqueous solution of sulfuric acid in a flask. Cool the mixture to 0-5 °C using an ice-salt bath with constant stirring.

-

Diazotization: Prepare a solution of sodium nitrite (approx. 1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension. The key is to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt formed in situ. Stir for an additional 30 minutes at this temperature.

-

Iodide Addition: Prepare a solution of potassium iodide (approx. 1.5 equivalents) in water. Add this KI solution slowly to the cold diazonium salt solution. Effervescence (release of N₂ gas) should be observed.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure full decomposition of the diazonium intermediate and formation of the iodo-product.

-

Work-up and Purification: Cool the mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution). The product will often precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound requires a logical sequence of analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two coupled protons on the pyridazine ring. A singlet in the upfield region (approx. 4.0-4.2 ppm) corresponding to the three protons of the methoxy (-OCH₃) group. |

| ¹³C NMR | Five distinct signals are expected. Four in the aromatic region for the pyridazine ring carbons (with the carbon bearing the iodine being significantly shielded) and one signal for the methoxy carbon (approx. 55-60 ppm). |

| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed at m/z = 236. The isotopic pattern will be characteristic of a molecule containing one iodine atom. |

| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching (~3100-3000 cm⁻¹), C=N and C=C ring stretching (~1600-1400 cm⁻¹), and C-O stretching of the methoxy group (~1250-1050 cm⁻¹). |

Chemical Reactivity and Applications in Drug Discovery

The synthetic power of this compound stems from the reactivity of its carbon-iodine bond. This bond is significantly more reactive in palladium-catalyzed oxidative addition steps than the corresponding C-Br or C-Cl bonds, allowing cross-coupling reactions to proceed under milder conditions with a broader range of substrates.[3] This makes it an exceptional platform for generating molecular diversity.

-

Suzuki Coupling: Reacting this compound with various aryl or heteroaryl boronic acids is a powerful method for creating bi-aryl structures, a common motif in kinase inhibitors and other targeted therapies.[4]

-

Sonogashira Coupling: This reaction introduces alkyne functionalities, which can serve as linchpins for further click chemistry modifications or as structural elements in their own right.

-

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, enabling the synthesis of a wide range of substituted amino-pyridazines, which are crucial components of many bioactive molecules.

Safety and Handling

As a halogenated organic compound, this compound should be handled with care, assuming it is potentially toxic and an irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 3-Iodo-6-methoxypyridazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-6-methoxypyridazine is a halogenated heterocyclic compound that serves as a valuable intermediate in the fields of medicinal chemistry and organic synthesis. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active molecules. The presence of a methoxy group and a strategically positioned iodine atom imparts unique reactivity, making it a versatile building block for the synthesis of complex molecular architectures. The iodine atom, in particular, is an excellent leaving group for various metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of diverse chemical libraries for drug discovery programs.

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, a detailed synthetic protocol from a common precursor, and its potential applications in research and development.

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₅IN₂O | - |

| Molecular Weight | 236.01 g/mol | Calculated |

| CAS Number | 17321-35-6 | --INVALID-LINK--[1] |

| Appearance | (Expected) Off-white to yellow solid | - |

| Solubility | (Expected) Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | - |

Synthesis of this compound

The most practical and efficient synthesis of this compound involves a two-step process starting from the commercially available 3-amino-6-methoxypyridazine. The key transformation is the conversion of the amino group to an iodo group via a Sandmeyer-type reaction.

Synthetic Workflow

The overall synthetic pathway can be visualized as a diazotization of the starting amine followed by the introduction of iodine.

Caption: Synthetic workflow for this compound.

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the substitution of an aromatic amino group. The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine (3-amino-6-methoxypyridazine) is treated with a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid like sulfuric acid, at low temperatures (0–5 °C). This converts the amino group into a diazonium salt, which is a highly reactive intermediate.

-

Iodination: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the diazo group (which is released as nitrogen gas) to form the desired aryl iodide. This step does not typically require a copper catalyst, which is often used for the introduction of other halogens or a cyano group in classical Sandmeyer reactions.[2][3]

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Sandmeyer iodination reactions and should be adapted and optimized for specific laboratory conditions.

Materials and Equipment:

-

3-Amino-6-methoxypyridazine

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Diazotization: a. In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-6-methoxypyridazine (1.0 eq) in a suitable volume of dilute sulfuric acid. b. Cool the mixture to 0–5 °C in an ice bath with constant stirring. c. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. d. Stir the reaction mixture at 0–5 °C for 30–60 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a color change.

-

Iodination: a. In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water. b. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed. c. Allow the reaction mixture to warm to room temperature and stir for 1–2 hours, or until the evolution of gas ceases.

-

Workup and Purification: a. Extract the reaction mixture with dichloromethane (3x volume). b. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. e. The crude this compound can be further purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Applications in Research and Drug Development

The synthetic utility of this compound lies in its capacity to serve as a versatile scaffold for the introduction of molecular complexity. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linkage in many bioactive molecules.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of substituted aminopyridazines.

Through these and other transformations, researchers can rapidly generate libraries of novel pyridazine derivatives for screening in various biological assays. The pyridazine moiety itself is a known pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.

Safety Information

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed hazard information. The diazotization step involves the formation of a potentially unstable diazonium salt; therefore, it is crucial to maintain low temperatures throughout this stage of the synthesis.

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Iodo-6-methoxypyridazine

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 3-iodo-6-methoxypyridazine, a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data with established principles of NMR spectroscopy to offer a robust characterization of the target molecule.

Introduction: The Structural Significance of this compound

This compound belongs to the pyridazine class of nitrogen-containing aromatic heterocycles. The pyridazine core is a prevalent scaffold in numerous biologically active compounds. The presence of an iodine atom at the 3-position provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. The methoxy group at the 6-position influences the electronic properties and metabolic stability of derivatives. Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of this versatile building block and its downstream products.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be simple, exhibiting two doublets in the aromatic region and a singlet for the methoxy protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)

| Chemical Shift (δ), ppm | Multiplicity | Coupling Constant (J), Hz | Assignment |

| ~7.55 | d | ~9.0 | H-4 |

| ~7.05 | d | ~9.0 | H-5 |

| ~4.10 | s | - | -OCH₃ |

Rationale for Predictions: The predicted chemical shifts are based on the data for 3-iodo-6-methylpyridazine, which shows aromatic protons at δ 7.65 and 7.45 ppm. The electron-donating nature of the methoxy group, compared to the methyl group, is expected to shield the pyridazine ring protons, causing an upfield shift. The ortho/para directing effect of the methoxy group will have a more pronounced shielding effect on H-5. The coupling constant of approximately 9.0 Hz is characteristic of ortho-coupling between adjacent protons on a pyridazine ring.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)

| Chemical Shift (δ), ppm | Assignment |

| ~163.0 | C-6 |

| ~130.0 | C-4 |

| ~120.0 | C-5 |

| ~118.0 | C-3 |

| ~55.0 | -OCH₃ |

Rationale for Predictions: The chemical shifts are extrapolated from the predicted data for 3-iodo-6-methylpyridazine and experimental data for 3-chloro-6-methoxypyridazine. The carbon bearing the methoxy group (C-6) is expected to be significantly downfield due to the electronegativity of the oxygen atom. The carbon attached to the iodine (C-3) is anticipated to be upfield relative to a carbon-bearing hydrogen due to the "heavy atom effect." The remaining aromatic carbons (C-4 and C-5) are assigned based on their electronic environment.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, the following experimental protocol is recommended for acquiring high-quality NMR spectra of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to ensure optimal magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Spectral width: 16 ppm

-

Acquisition time: ~2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-32

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Spectral width: 240 ppm

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Logical Workflow for Structural Confirmation

The definitive structural confirmation of a newly synthesized batch of this compound should follow a logical progression of analytical techniques.

Caption: Workflow for the synthesis and characterization of this compound.

Synthesis Outline

A plausible synthetic route to this compound involves a two-step sequence starting from the commercially available 3-amino-6-methoxypyridazine.

Reaction Scheme

Caption: Synthetic route to this compound.

Experimental Protocol (Conceptual)

-

Diazotization: Dissolve 3-amino-6-methoxypyridazine in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature. Stir the resulting diazonium salt solution for a short period.

-

Iodination: To the cold diazonium salt solution, add a solution of potassium iodide in water. Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the spectral data of closely related analogs and fundamental principles of NMR spectroscopy. The provided experimental protocols for data acquisition and synthesis offer a practical framework for researchers working with this important chemical intermediate. The logical workflow for characterization emphasizes the necessity of a multi-technique approach for unambiguous structural confirmation.

3-Iodo-6-methoxypyridazine solubility

An In-depth Technical Guide on the Solubility of 3-Iodo-6-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a crucial intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document establishes a predictive framework based on the solubility of structurally analogous pyridazine derivatives.[1][2] We present a detailed, field-proven experimental protocol for accurate solubility determination. Furthermore, this guide explains the underlying physicochemical principles that govern the solubility of this compound, offering researchers the necessary tools to effectively handle this compound in synthesis, purification, and formulation.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[2][3] Its pyridazine core is a privileged scaffold found in numerous biologically active molecules.[4] The presence of a methoxy group and a reactive iodine atom at positions 6 and 3, respectively, makes it a versatile building block for creating complex molecular architectures through various cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[4][5]

Understanding the solubility of this compound is paramount for several key processes in research and development:

-

Reaction Kinetics and Optimization: The rate and outcome of chemical reactions are often dependent on the concentration of reactants in solution.

-

Purification and Crystallization: Efficient purification, a critical step to ensure the purity of a compound, relies on selecting appropriate solvent systems for techniques like recrystallization and chromatography.

-

Formulation Development: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in various aqueous and organic media is a critical determinant of bioavailability and deliverability.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.[2]

| Property | Value/Prediction | Source |

| Molecular Formula | C₅H₅IN₂O | [6][7] |

| Molecular Weight | 236.01 g/mol | [6][7] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Polarity | Moderately polar | Inferred from structure |

| Hydrogen Bonding | The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. |

The parent pyridazine ring is known to be soluble in water and many organic solvents like alcohols, acetone, and ether, while exhibiting lower solubility in non-polar solvents such as hexane.[2][8] The introduction of the iodo and methoxy substituents in this compound will modulate its solubility profile. The methoxy group may slightly increase polarity, while the large, non-polarizable iodine atom will increase the molecule's lipophilicity.[9]

Based on data from structurally similar pyridazinone derivatives, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol.[10][11][12] Its aqueous solubility is expected to be low.

Illustrative Solubility Data of a Structurally Related Compound

To provide a practical framework, the following table summarizes the mole fraction solubility (x) of a related compound, 6-chloropyridazin-3-amine, in several common organic solvents at various temperatures. This data demonstrates the general trend of increasing solubility with rising temperature.[13]

| Solvent | T = 298.15 K | T = 313.15 K | T = 328.15 K | T = 343.55 K |

| Methanol | 0.0152 | 0.0248 | 0.0395 | 0.0612 |

| Ethanol | 0.0089 | 0.0153 | 0.0254 | 0.0408 |

| n-Butanol | 0.0031 | 0.0058 | 0.0102 | 0.0173 |

| Acetone | 0.0125 | 0.0219 | 0.0368 | 0.0591 |

| Ethyl Acetate | 0.0045 | 0.0087 | 0.0158 | 0.0276 |

| Toluene | 0.0008 | 0.0017 | 0.0034 | 0.0065 |

Note: This data is for a structurally related compound and should be used as a reference for designing experiments for this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data.[2] The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]

Materials and Equipment

-

This compound (solute)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMSO)

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The presence of excess solid is crucial to ensure that a saturated solution is formed at equilibrium.[1]

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). Allow the samples to shake for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check the concentration of the supernatant to confirm that it has reached a constant value.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 5000 rpm) for approximately 30 minutes to ensure complete separation of the solid and liquid phases.[1]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe pre-warmed or pre-cooled to the experimental temperature to prevent any temperature-induced precipitation. Immediately filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask.[1]

-

Analysis: Determine the weight of the collected filtrate. Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectrophotometry). Determine the concentration of this compound in the diluted sample.[1]

-

Calculation of Mole Fraction Solubility: The mole fraction solubility (xₑ) is calculated using the following equation:[1]

xₑ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent.

Caption: Factors influencing the solubility of this compound.

-

"Like Dissolves Like" : The principle of "like dissolves like" is fundamental. The moderately polar nature of this compound suggests higher solubility in polar solvents.

-

Temperature : The dissolution of a solid is often an endothermic process. Therefore, the solubility of this compound is expected to increase with a rise in temperature, as observed with related compounds.[10][13]

-

Solvent-Solute Interactions : Strong intermolecular interactions between the solute and solvent molecules, such as dipole-dipole interactions and hydrogen bonding, favor dissolution. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, enhancing solubility in protic solvents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related halogenated pyridazines and other organic iodo-compounds suggest that appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[14][15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct quantitative data is sparse, by leveraging information from structurally similar compounds and employing rigorous experimental protocols, researchers can effectively manage this important chemical intermediate. A thorough understanding of its solubility is a critical enabling step in the journey of drug discovery and development, facilitating optimized reaction conditions, efficient purification, and rational formulation design.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound; [abichem.com]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. stm.bookpi.org [stm.bookpi.org]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Core Utility of 3-Iodo-6-methoxypyridazine in Drug Discovery: From a Versatile Synthetic Intermediate to a Gateway for Novel Mechanisms of Action

This guide provides a comprehensive exploration of 3-Iodo-6-methoxypyridazine, a heterocyclic compound of significant interest in medicinal chemistry. Rather than focusing on a singular, defined mechanism of action for this molecule—which primarily serves as a versatile synthetic intermediate—we will delve into the mechanistic possibilities it unlocks. We will examine its structural features, synthetic reactivity, and the diverse biological activities of its derivatives, thereby offering a forward-looking perspective for researchers, scientists, and drug development professionals.

The Pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties that make it an attractive scaffold in drug design.[1] The pyridazine core is often considered a bioisosteric replacement for a phenyl ring, offering a reduction in lipophilicity and improved metabolic stability.[1] The two nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.[1]

This compound: A Highly Versatile Synthetic Building Block

This compound is not typically an end-product with a defined biological mechanism of action. Instead, its value lies in its potential as a starting material for the synthesis of a wide array of more complex and biologically active molecules. The key to its versatility lies in the reactivity of its functional groups: the iodo group at the 3-position and the methoxy group at the 6-position.

The Reactivity of the Iodo Group

The iodine atom at the 3-position is an excellent leaving group, making it amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at this position, significantly expanding the chemical space that can be explored. Common cross-coupling reactions include:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce amino groups.

The ability to perform these reactions makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening.

The Influence of the Methoxy Group

The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the pyridazine ring. It can also be a site for modification, although it is less reactive than the iodo group. In some instances, the methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized.

Potential Mechanisms of Action of this compound Derivatives

While this compound itself is not known to have a specific mechanism of action, its derivatives have been shown to exhibit a wide range of biological activities. By examining the mechanisms of these derivatives, we can infer the potential therapeutic targets for novel compounds synthesized from this intermediate.

Kinase Inhibition

Many pyridazine derivatives have been investigated as kinase inhibitors. For instance, derivatives of 3-oxo-2,3-dihydropyridazine have been identified as selective inhibitors of interleukin-2-inducible T-cell kinase (ITK), a target for T-cell leukemia.[2] The pyridazine scaffold can serve as a hinge-binding motif, a key interaction for many kinase inhibitors. 6-Chloro-4-iodo-3-methoxypyridazine has been used in the preparation of low ATP competitive kinase inhibitors.[]

Hypothetical Signaling Pathway for a Pyridazine-based ITK Inhibitor:

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity Profile of 3-Iodo-6-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyridazine

In the landscape of modern medicinal chemistry, the pyridazine scaffold is a privileged heterocycle, forming the core of numerous biologically active agents.[1] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a sought-after component in drug design. The strategic functionalization of this ring system is paramount for modulating pharmacokinetic and pharmacodynamic properties. 3-Iodo-6-methoxypyridazine emerges as a particularly valuable and versatile building block in this context.

The presence of a methoxy group at the 6-position and a highly reactive iodine atom at the 3-position creates a molecule primed for selective, high-yield transformations. The carbon-iodine bond is the weakest among the carbon-halogen series, rendering the 3-position exceptionally susceptible to palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-N bond formation.[1] This guide provides an in-depth exploration of the reactivity profile of this compound, offering field-proven insights into its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, thereby empowering researchers to leverage its full synthetic potential.

Section 1: Synthesis and Core Characteristics

A robust and reliable supply of starting material is the foundation of any successful synthetic campaign. This compound is typically synthesized from its chloro-analogue, 3-chloro-6-methoxypyridazine, via a two-step sequence. The initial step involves a nucleophilic aromatic substitution to install an amino group, which is subsequently converted to the iodide through a Sandmeyer-type diazotization-iodination.[1]

While stable under standard laboratory conditions, aromatic iodides can exhibit sensitivity to light, which may initiate radical-mediated deiodination.[2] Therefore, it is best practice to store the compound in amber vials and protect reaction mixtures from direct light, particularly during long-duration, heated reactions.[2]

Section 2: The Workhorse of Drug Discovery: Palladium-Catalyzed Cross-Coupling

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling. The electron-deficient nature of the pyridazine ring, combined with the lability of the C-I bond, facilitates the initial oxidative addition step, which is often the rate-limiting step in catalytic cycles involving more robust halides like chlorides.[3]

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for creating biaryl and heteroaryl-aryl structures. For a substrate like this compound, the reaction is generally efficient and high-yielding.

Causality in Experimental Design:

-

Catalyst Choice: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for iodo-substrates, the use of more sophisticated catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the reaction and improve yields, especially with sterically hindered or electronically challenging boronic acids.[3][4] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species.

-

Base Selection: The base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) plays a critical role in activating the boronic acid for the transmetalation step.[3] The choice of base can influence reaction rate and side-product formation. An aqueous solution of a mild base like Na₂CO₃ is often sufficient and cost-effective.[5][6]

-

Solvent System: A mixture of a non-polar organic solvent (like toluene or dioxane) and water is standard, facilitating the dissolution of both the organic-soluble pyridazine and the water-soluble inorganic base.[4][6]

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Suzuki-Miyaura Coupling Performance

| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85[5] |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92[5] |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90[5] |

| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | >90 (expected)[3] |

Self-Validating Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser is charged with this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv).[2]

-

Reagent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and base (e.g., Na₂CO₃, 2.0 equiv) are added.[4]

-

Inert Atmosphere: The vessel is sealed and thoroughly evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This is a critical step, as oxygen can lead to catalyst degradation and boronic acid homocoupling.[2][3]

-

Solvent Addition: Degassed solvents (e.g., a 4:1 mixture of Toluene/H₂O) are added via syringe.[4][6]

-

Reaction: The mixture is heated to the target temperature (typically 80-100 °C) with vigorous stirring.[2]

-

Monitoring: Reaction progress is monitored by a suitable technique (TLC or LC-MS) until consumption of the limiting reagent is observed.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[2]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 3-aryl-6-methoxypyridazine.[6]

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the direct installation of terminal alkynes, creating linear scaffolds that are invaluable for further elaboration or as pharmacophoric elements themselves.

Causality in Experimental Design:

-

Dual Catalysis: The classic Sonogashira reaction relies on a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[4] The copper acetylide is formed in situ, which then undergoes transmetalation with the Pd(II) complex.

-

Base as Activator & Scavenger: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It deprotonates the terminal alkyne to form the reactive acetylide and also scavenges the HI generated during the reaction.[4]

-

Minimizing Side Reactions: A major potential side reaction is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling).[2] This is minimized by maintaining strictly anaerobic conditions and can sometimes be mitigated by switching to copper-free Sonogashira conditions, although these may require higher temperatures or more specialized ligands.[2]

Data Summary: Representative Sonogashira Couplings

| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High (expected) |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | High (expected) |

| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good (expected) |

Self-Validating Protocol: Sonogashira Coupling

-

Vessel Preparation: To a dry, inert-atmosphere flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).[4]

-

Solvent and Reagents: Add a suitable degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0 equiv) and the terminal alkyne (1.2 equiv).[4]

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) under the inert atmosphere.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting iodide.

-

Work-up: Once complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride (to remove copper salts) and brine.[4]

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to isolate the 3-alkynyl-6-methoxypyridazine product.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[7][8] This reaction allows for the direct coupling of this compound with a vast array of primary and secondary amines.

Causality in Experimental Design:

-

Ligand is Key: This reaction is highly dependent on the choice of phosphine ligand.[7][9] Bulky, electron-rich biaryl phosphine ligands (e.g., JohnPhos, XPhos, RuPhos) are essential.[7][10] They facilitate both the oxidative addition and the challenging C-N reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[7]

-

Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine (or the N-H bond in the intermediate Pd-amido complex) without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[2]

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and the strong base. Therefore, using anhydrous solvents (e.g., toluene, dioxane) and maintaining a rigorously inert atmosphere are critical for success.[2]

Experimental workflow for a typical Buchwald-Hartwig amination.

Data Summary: Buchwald-Hartwig Amination Scope

| Entry | Amine Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | High[4] |

| 2 | Aniline | Pd(OAc)₂ / JohnPhos | NaOt-Bu | Dioxane | Good-High[4] |

| 3 | n-Hexylamine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | High[4] |

| 4 | Benzylamine | Pd(OAc)₂ / SPhos | NaOt-Bu | Dioxane | Good-High[4] |

Self-Validating Protocol: Buchwald-Hartwig Amination

-

Inert Setup: In a glovebox or under a strong counterflow of inert gas, charge an oven-dried reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate biaryl phosphine ligand (2-4 mol%), and the base (NaOt-Bu, 1.4 equiv).

-

Reagent Addition: Add the this compound (1.0 equiv) and a magnetic stir bar.[2]

-

Solvent/Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.1-1.3 equiv).[2]

-

Reaction: Seal the vessel tightly and heat to the required temperature (typically 80-110 °C) with stirring.[2]

-

Monitoring: Monitor the reaction's progress by LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding it to a separatory funnel containing ethyl acetate and water.

-

Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.[2]

Section 3: Applications in Drug Development

The functionalized pyridazines synthesized from this compound are key intermediates in the development of therapeutic agents. For example, the related compound 3-amino-6-methoxypyridazine is a crucial building block for synthesizing Relugolix, a gonadotropin-releasing hormone (GnRH) antagonist used to treat prostate cancer and uterine fibroids.[11] The methodologies described herein provide a direct and efficient pathway to a wide range of structurally analogous compounds, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a high-value, versatile chemical intermediate whose reactivity is dominated by its aptitude for palladium-catalyzed cross-coupling reactions. A thorough understanding of the mechanistic principles and the causal relationships between reagents, catalysts, and reaction conditions is essential for leveraging this building block effectively. By providing detailed, self-validating protocols and insights into experimental design, this guide equips researchers with the necessary tools to confidently and efficiently incorporate the 3-methoxy-pyridazine scaffold into complex molecular architectures, accelerating the discovery and development of next-generation therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Iodo-6-methoxypyridazine

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the characterization of 3-iodo-6-methoxypyridazine, a key heterocyclic intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the unambiguous identification and purity assessment of this compound.

The strategic placement of the iodo and methoxy functionalities on the pyridazine ring imparts unique electronic and steric properties, making a thorough spectroscopic analysis paramount for quality control and for understanding its reactivity in subsequent synthetic transformations. This guide moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectroscopic output.

Predicted Spectroscopic Data Summary

Given the limited availability of published experimental spectra for this compound, the following data is predicted based on established spectroscopic principles and analysis of structurally related compounds.[1] This table serves as a benchmark for the expected analytical results.

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 7.55 (d, J = 9.2 Hz, 1H), 7.05 (d, J = 9.2 Hz, 1H), 4.10 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 163.0 (C6), 132.0 (C4), 125.0 (C5), 105.0 (C3), 55.0 (OCH₃) |

| IR Spectroscopy (ATR) | Wavenumber (ν) | ~3080 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=N stretch), ~1470 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~1020 cm⁻¹ (C-I stretch) |

| Mass Spectrometry (EI) | Mass-to-Charge (m/z) | 249.96 ([M]⁺), 235 ([M-CH₃]⁺), 207 ([M-CH₃-CO]⁺), 123 ([M-I]⁺) |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1.5 seconds, relaxation delay of 3 seconds, and 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and 0.0 ppm for ¹³C).

Interpretation of Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals:

-

δ 7.55 (d, J = 9.2 Hz, 1H): This downfield doublet is assigned to the proton at the C4 position. Its deshielding is attributed to the electron-withdrawing nature of the adjacent nitrogen atom and the iodine atom at C3. The coupling constant of ~9.2 Hz is characteristic of ortho-coupling between protons on a pyridazine ring.

-

δ 7.05 (d, J = 9.2 Hz, 1H): This upfield doublet corresponds to the proton at the C5 position. It is shielded relative to the C4 proton due to the electron-donating effect of the adjacent methoxy group at C6. The identical coupling constant confirms its ortho-relationship with the C4 proton.

-

δ 4.10 (s, 3H): This singlet in the upfield region is characteristic of the three equivalent protons of the methoxy group. The absence of coupling indicates no adjacent protons.

Interpretation of Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum is anticipated to display five signals, corresponding to the five carbon atoms in the molecule:

-

δ 163.0 (C6): The most downfield signal is assigned to the C6 carbon, directly attached to the electronegative oxygen atom of the methoxy group and a nitrogen atom.

-

δ 132.0 (C4): This signal corresponds to the C4 carbon, which is deshielded by the adjacent nitrogen atom.

-

δ 125.0 (C5): The C5 carbon is expected to be more shielded than C4 due to the electron-donating resonance effect of the methoxy group.

-

δ 105.0 (C3): This significantly upfield signal is assigned to the C3 carbon, which is directly bonded to the heavy iodine atom. This "heavy atom effect" is a well-documented phenomenon in ¹³C NMR.

-

δ 55.0 (OCH₃): This upfield signal is characteristic of the carbon atom of the methoxy group.

Caption: Correlation of atoms in this compound with their predicted NMR signals.

Part 2: Infrared (IR) Spectroscopy